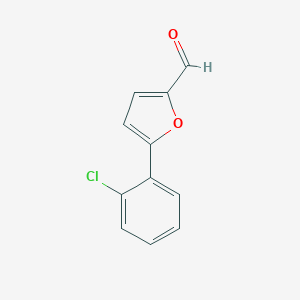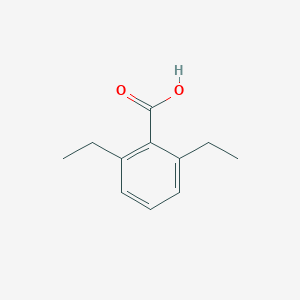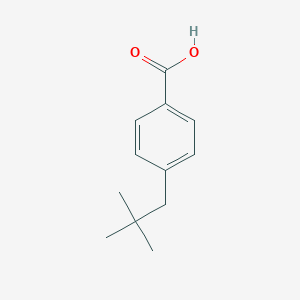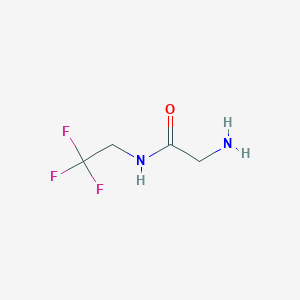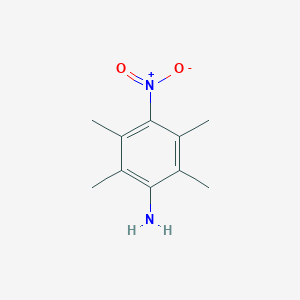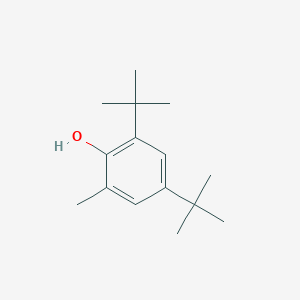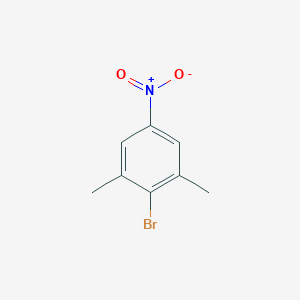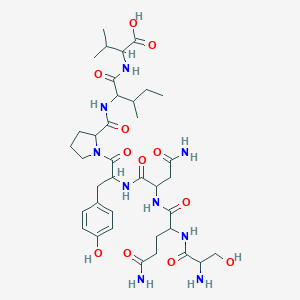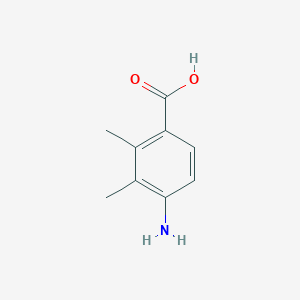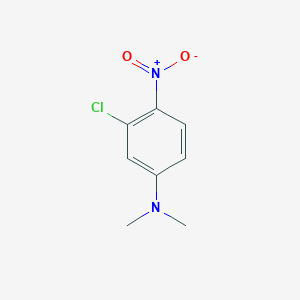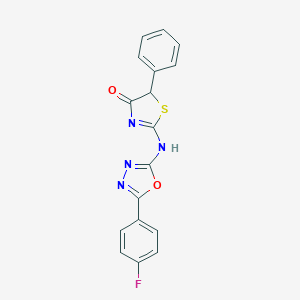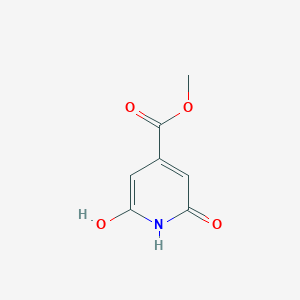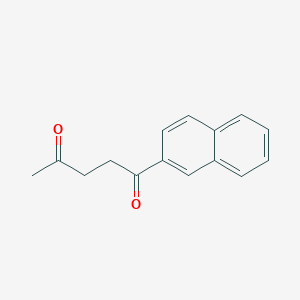
1,4-Pentanedione, 1-(2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Pentanedione, 1-(2-naphthalenyl)- is a chemical compound that belongs to the family of diketones. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This compound has been found to have potential applications in the fields of pharmacology, biochemistry, and physiology. In
Mécanisme D'action
The mechanism of action of 1,4-Pentanedione, 1-(2-naphthalenyl)- is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with various electrophiles to form new compounds. This reaction can lead to the synthesis of various organic compounds that have potential applications in the fields of pharmacology, biochemistry, and physiology.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,4-Pentanedione, 1-(2-naphthalenyl)- are not well studied. However, it has been found to have potential applications in the fields of pharmacology, biochemistry, and physiology. This compound has been used to synthesize various derivatives that have shown potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,4-Pentanedione, 1-(2-naphthalenyl)- in lab experiments include its ability to react with various electrophiles to form new compounds. This reaction can lead to the synthesis of various organic compounds that have potential applications in the fields of pharmacology, biochemistry, and physiology. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are many future directions for the research of 1,4-Pentanedione, 1-(2-naphthalenyl)-. One potential direction is to study its potential applications as an anti-cancer agent. Another potential direction is to study its potential applications as an anti-inflammatory agent. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in the fields of pharmacology, biochemistry, and physiology.
Conclusion:
In conclusion, 1,4-Pentanedione, 1-(2-naphthalenyl)- is a chemical compound that has potential applications in the fields of pharmacology, biochemistry, and physiology. The synthesis of this compound involves the condensation reaction between 2-acetonaphthone and acetylacetone. This compound has been used to synthesize various derivatives that have shown potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. However, further research is needed to better understand the mechanism of action of this compound and its potential applications in the fields of pharmacology, biochemistry, and physiology.
Méthodes De Synthèse
The synthesis of 1,4-Pentanedione, 1-(2-naphthalenyl)- involves the condensation reaction between 2-acetonaphthone and acetylacetone. The reaction is carried out in the presence of sodium ethoxide as a catalyst. The product is then purified through recrystallization to obtain a pure form of 1,4-Pentanedione, 1-(2-naphthalenyl)-.
Applications De Recherche Scientifique
1,4-Pentanedione, 1-(2-naphthalenyl)- has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has been found to have potential applications in the fields of pharmacology, biochemistry, and physiology. This compound has been used to synthesize various derivatives that have shown potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Propriétés
Numéro CAS |
123183-98-2 |
|---|---|
Nom du produit |
1,4-Pentanedione, 1-(2-naphthalenyl)- |
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1-naphthalen-2-ylpentane-1,4-dione |
InChI |
InChI=1S/C15H14O2/c1-11(16)6-9-15(17)14-8-7-12-4-2-3-5-13(12)10-14/h2-5,7-8,10H,6,9H2,1H3 |
Clé InChI |
LDLFCZYWHIIMJZ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



